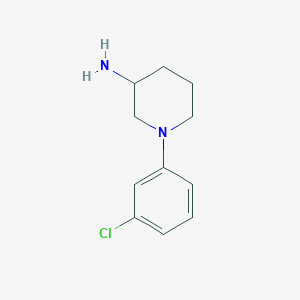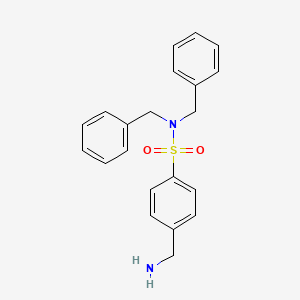
1-(1H-indol-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-4-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif found in many natural products and synthetic compounds, making it an important target for chemical research and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-4-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of indole with an appropriate alkylating agent under basic conditions. For example, the reaction of indole with bromoethane in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1-(1H-indol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-3-carboxaldehyde, while substitution reactions can produce a variety of substituted indole derivatives .
科学的研究の応用
1-(1H-indol-4-yl)ethanamine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in studies of indole-based signaling pathways and as a probe for investigating biological processes involving indole derivatives.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(1H-indol-4-yl)ethanamine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation .
類似化合物との比較
1-(1H-indol-4-yl)ethanamine can be compared with other similar compounds, such as:
Tryptamine: Both compounds share the indole nucleus and have similar biological activities, but differ in their side chains and specific effects.
Serotonin: This neurotransmitter also contains an indole nucleus and is structurally similar to this compound, but has distinct physiological roles.
Indole-3-acetic acid: A plant hormone with an indole nucleus, used in studies of plant growth and development.
The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a versatile compound for various applications.
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
1-(1H-indol-4-yl)ethanamine |
InChI |
InChI=1S/C10H12N2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-7,12H,11H2,1H3 |
InChIキー |
SJQXVHPJANYTKK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C2C=CNC2=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
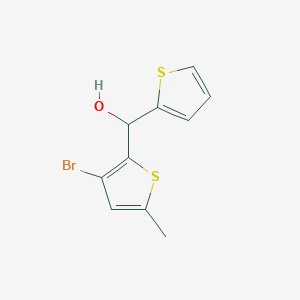
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13085891.png)


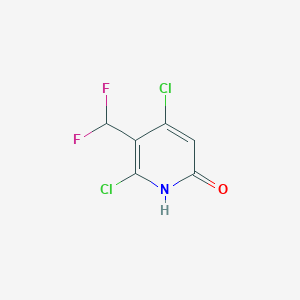
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)
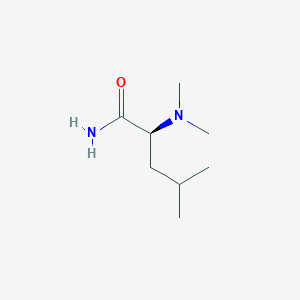
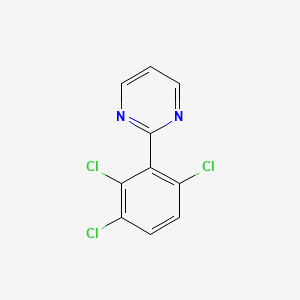
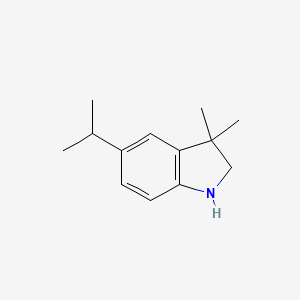
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
